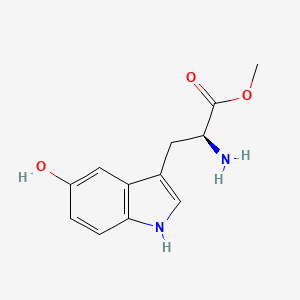

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11/h2-3,5-6,10,14-15H,4,13H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBUNYVBTXFCEZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The amino group of the starting L-tryptophan derivative is protected using tert-butoxycarbonyl (Boc) anhydride. This step is typically performed in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds at 0–25°C for 4–6 hours, yielding the Boc-protected intermediate with >95% efficiency.

Esterification of the Carboxylic Acid

The carboxylic acid group is converted to a methyl ester using methanol in the presence of thionyl chloride (SOCl₂) or catalytic sulfuric acid. This step is conducted under reflux conditions (60–70°C) for 12–24 hours, achieving near-quantitative conversion.

Indole Functionalization

The 5-hydroxyindole moiety is introduced via a Friedel-Crafts alkylation or palladium-catalyzed coupling. For example, a Suzuki-Miyaura coupling using 5-hydroxyindole-3-boronic acid and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dimethylformamide (DMF) at 75–90°C for 12–18 hours provides the coupled product in 60–75% yield. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) is critical to isolate the desired intermediate.

Deprotection and Final Isolation

The Boc group is removed using trifluoroacetic acid (TFA) in DCM at 0°C for 1–2 hours, followed by neutralization with aqueous sodium bicarbonate. The product is extracted into ethyl acetate, dried over sodium sulfate, and concentrated. Final purification via recrystallization (ethanol/water) or preparative HPLC yields the target compound with ≥98% purity.

Table 1: Key Reaction Parameters for Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM, 25°C, 6h | 95 | 97 |

| Esterification | MeOH, SOCl₂, 70°C, 24h | 98 | 99 |

| Indole Coupling | Pd(dppf)Cl₂, KOAc, DMF, 90°C, 18h | 70 | 95 |

| Deprotection | TFA/DCM (1:1), 0°C, 2h | 85 | 98 |

Chemoenzymatic Synthesis Using Tryptophanase

Enzymatic methods offer stereochemical precision, particularly for generating the (2S)-configuration. A chemoenzymatic approach utilizing tryptophanase has been optimized for large-scale production.

Enzymatic Condensation

Racemic [³H]alanine is converted to 3-[³H]pyruvic acid via deamination using D-amino acid oxidase (DAO) and catalase. The pyruvate intermediate reacts with 5-hydroxyindole in the presence of tryptophanase (EC 4.1.99.1) at pH 7.5 and 37°C for 2–4 hours, yielding L-5-hydroxy-tryptophan with 80–90% enantiomeric excess (ee).

Esterification Post-Enzymatic Synthesis

The enzymatically synthesized L-5-hydroxy-tryptophan is esterified using methanol and SOCl₂ under reflux (70°C, 12h), followed by purification via ion-exchange chromatography. This method achieves an overall yield of 50–60% with >99% ee.

Novel Hybrid Approach from 5-Bromoindole

A patent-pending method (CN103554005A) bypasses traditional protection-deprotection steps by utilizing 5-bromoindole and 3-bromo-2-hydroxyimino-propionic acid ethyl ester as starting materials.

Condensation and Reduction

5-Bromoindole reacts with 3-bromo-2-hydroxyimino-propionic acid ethyl ester in acetonitrile at 50°C for 6 hours, forming a Schiff base intermediate. Catalytic hydrogenation (H₂, 10% Pd/C, 25°C, 12h) reduces the oxime group to an amine, yielding 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate ethyl ester.

Hydroxylation and Saponification

The bromine substituent is replaced with a hydroxyl group via nucleophilic aromatic substitution (NaOH, CuSO₄, 100°C, 8h). Saponification of the ethyl ester (LiOH, THF/H₂O, 25°C, 4h) followed by methyl esterification (CH₃I, K₂CO₃, DMF, 25°C, 6h) provides the final product in 65% overall yield.

Comparative Analysis of Methods

Yield and Efficiency

Purity and Stereochemical Integrity

-

Enzymatic methods achieve >99% ee, whereas chemical routes require chiral chromatography for enantiopure product.

-

The hybrid method produces racemic mixtures unless coupled with enzymatic resolution.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxaldehyde, while reduction can produce indole-3-ethylamine.

Scientific Research Applications

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate has various applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex indole derivatives.

Biology: It serves as a model compound for studying the biochemical pathways involving indole derivatives.

Medicine: It has potential therapeutic applications due to its structural similarity to serotonin and tryptophan.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate involves its interaction with various molecular targets and pathways. Its structural similarity to serotonin allows it to bind to serotonin receptors, influencing neurotransmission. Additionally, it can be metabolized by enzymes involved in tryptophan metabolism, affecting various physiological processes.

Comparison with Similar Compounds

Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride

- Structure : Lacks the 5-hydroxy group on the indole ring.

- Molecular Formula : C₁₂H₁₄N₂O₂·HCl; Molecular Weight : 254.71 g/mol .

- Key Differences :

- The absence of the 5-hydroxy group reduces polarity and hydrogen-bonding capacity.

- Lower molecular weight (254.71 vs. 270.72 g/mol) due to missing hydroxyl and chlorine substituents.

- Applications : Used as a precursor in tryptophan derivatives and receptor-binding studies .

(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate

- Structure: Features a butyl ester (vs. methyl) and a cyclohexenyl amino group.

- Molecular Formula : C₂₁H₂₆N₂O₃; Molecular Weight : 354.45 g/mol .

- Key Differences :

- The bulky butyl ester and cyclohexenyl group increase lipophilicity, reducing water solubility (physical state: yellow oil).

- Higher molecular weight (354.45 vs. 270.72 g/mol) due to extended alkyl chains.

- Applications : Explored for antifungal activity, leveraging the hydrophobic substituents for membrane penetration .

(2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

- Structure : Replaces the methyl ester with an N-methylamide group.

- Molecular Formula : C₁₂H₁₅N₃O; Molecular Weight : 217.27 g/mol .

- Key Differences :

- The amide group enhances metabolic stability compared to the ester, which is prone to hydrolysis.

- Reduced molecular weight (217.27 vs. 270.72 g/mol) due to the absence of chlorine and hydroxyl groups.

- Applications: Potential use in peptide mimetics and protease inhibitors due to amide bond rigidity .

3-(5-Methoxy-1H-indol-3-yl)propanoic Acid

- Structure: Contains a methoxy group at position 5 (vs. hydroxy) and a propanoic acid chain.

- Molecular Formula: C₁₂H₁₃NO₃; Molecular Weight: 219.24 g/mol .

- Key Differences: Methoxy group increases lipophilicity and alters electronic properties compared to the hydroxy group. Lower molecular weight (219.24 vs. 270.72 g/mol) due to the absence of amino and ester groups.

- Applications: Studied for adrenoceptor binding affinity, where methoxy substitution modulates selectivity .

Comparative Data Table

Research Findings and Implications

- Hydroxy vs. Methoxy Groups : The 5-hydroxy group in the target compound enhances water solubility and hydrogen-bonding interactions compared to methoxy derivatives, making it more suitable for aqueous biological systems .

- Ester vs. Amide Stability : Methyl esters (target compound) are metabolically labile, whereas amides (e.g., compound in ) resist hydrolysis, offering longer half-lives in vivo.

- Biological Activity : The 5-hydroxyindole moiety is critical for binding to serotonin receptors, while methoxy or unsubstituted indoles (e.g., ) show reduced affinity .

Biological Activity

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate, also known as L-5-Hydroxytryptophan methyl ester hydrochloride, is an indole derivative that exhibits significant biological activity. This compound is structurally related to tryptophan and serotonin, which are critical in various physiological processes, including neurotransmission and metabolic pathways.

This compound acts primarily through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that regulates gene expression related to immune responses, cell proliferation, and differentiation. This activation can influence various biochemical pathways, particularly those involved in neurotransmitter synthesis and metabolism.

Biochemical Pathways

The compound is metabolized by gut microbiota into several indole derivatives, which can modulate gut health and systemic inflammation. The interaction with microbiota highlights its role in the gut-brain axis, potentially affecting mood and cognitive functions.

Neuropharmacological Effects

Research indicates that this compound has neuroprotective properties. It has been studied for its potential in treating conditions like depression and anxiety due to its ability to enhance serotonin levels in the brain. This effect is particularly relevant in the context of serotonin's role in mood regulation .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the growth of certain cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer), suggesting a selective cytotoxic effect against specific tumor types . The compound's structure-dependent activity indicates that modifications to its chemical structure could enhance its efficacy against different cancer cells.

Study on Anticancer Activity

A study evaluated the effects of this compound on A549 and Caco-2 cells. The results showed a significant decrease in cell viability after treatment with this compound, particularly in Caco-2 cells, where a reduction of 39.8% was observed compared to untreated controls (p < 0.001) . This suggests that the compound may have therapeutic potential for colorectal cancer treatment.

Neuroprotective Effects

In another study focusing on neuropharmacology, this compound was shown to improve cognitive function in animal models of depression. The compound increased serotonin levels and reduced depressive-like behaviors, indicating its potential as a therapeutic agent for mood disorders .

Data Tables

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate, and how is purity optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with indole derivatives and amino acid precursors. Key steps include:

- Protection of the 5-hydroxyindole group to prevent undesired side reactions during esterification or sulfonamide formation (common in indole chemistry) .

- Enantioselective synthesis to maintain the (2S) configuration, often using chiral catalysts or enzymatic resolution .

- Purification via column chromatography and HPLC to isolate the product and remove byproducts like unreacted intermediates or diastereomers .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly the indole ring (δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and hydrogen-bonding networks in the crystal lattice, critical for confirming the (2S) stereochemistry .

- FT-IR : Detects functional groups (e.g., NH stretch at ~3400 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Key variables include:

- Temperature Control : Lower temperatures (0–5°C) during coupling reactions minimize side-product formation .

- Catalyst Selection : Palladium-based catalysts enhance coupling efficiency for brominated indole intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of indole derivatives .

- Yield Monitoring : Use real-time HPLC to track reaction progress and adjust parameters dynamically .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Pharmacophore Modeling : Identifies critical binding motifs (e.g., indole’s π–π stacking and hydrogen-bonding groups) .

- Molecular Docking (PDB IDs: 4RYO, 4UC1) : Validates binding affinity to targets like TSPO (translocator protein) using software such as Glide .

- MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Standardize assays (e.g., enzyme inhibition protocols) across labs to control variables like pH, temperature, and cell lines .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Structural Analog Testing : Evaluate activity of derivatives (e.g., brominated or fluorinated analogs) to isolate structure-activity relationships .

Q. What strategies resolve discrepancies in crystallographic data interpretation?

- Methodological Answer :

- Multi-Program Refinement : Cross-validate structures using SHELXL (for small molecules) and PHENIX (for macromolecular interactions) .

- Twinned Data Analysis : Apply SHELXD/SHELXE pipelines to deconvolute overlapping diffraction patterns in challenging crystals .

- Hydrogen Bond Network Mapping : Use PLATON to validate hydrogen-bonding interactions and occupancy ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.